Empedopeptin
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Overview
Description
Empedopeptin is a natural lipodepsipeptide antibiotic composed of eight amino acids. It is known for its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae . This compound acts by inhibiting cell wall biosynthesis through calcium-dependent complex formation with peptidoglycan precursors .
Preparation Methods
Empedopeptin is produced by the marine bacterium Massilia sp. YMA4 . The biosynthetic pathway involves nonribosomal peptide synthetases, which are responsible for the assembly of the cyclic lipopeptide structure . The core nonribosomal peptide gene null-mutant strains (Δ empC, Δ empD, and Δ empE) cannot produce this compound, while dioxygenase gene null-mutant strains (Δ empA and Δ empB) produce several unique this compound analogs .
Chemical Reactions Analysis
Empedopeptin undergoes several types of chemical reactions, including complex formation with peptidoglycan precursors. It forms calcium-dependent complexes with undecaprenyl pyrophosphate-containing peptidoglycan precursors, particularly lipid II . The primary physiological target of this compound is undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine (lipid II), which forms a complex with the antibiotic in a 1:2 molar stoichiometry . The major product formed from this reaction is the inhibition of bacterial cell wall synthesis .
Scientific Research Applications
Empedopeptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the biosynthesis of cyclic lipopeptides and their analogs . In biology, this compound is used to investigate the mechanisms of bacterial cell wall biosynthesis and the role of calcium-dependent complex formation . In medicine, this compound is being explored as a potential treatment for infections caused by multiresistant Gram-positive bacteria . In industry, this compound and its analogs are being studied for their potential use as bioactive metabolites in various applications .
Mechanism of Action
Empedopeptin exerts its effects by selectively interfering with the late stages of cell wall biosynthesis in intact bacterial cells . It inhibits the incorporation of N-acetylglucosamine into polymeric cell wall and causes the accumulation of the ultimate soluble peptidoglycan precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm . This compound forms complexes with undecaprenyl pyrophosphate-containing peptidoglycan precursors, particularly lipid II, which is readily accessible at the outside of the cell . This complex formation blocks bacterial cell wall synthesis by sequestration of the bactoprenol carrier .
Comparison with Similar Compounds
Empedopeptin is similar to other cyclic lipopeptide antibiotics, such as polymyxins, tripro-peptins, and plusbacins . These antibiotics also require the presence of free calcium ions to effectively kill Gram-positive bacteria . this compound is unique in its specific mechanism of action, which involves the formation of calcium-dependent complexes with peptidoglycan precursors . This mechanism is distinct from other cyclic lipopeptides, which may target different stages of bacterial cell wall synthesis .
Similar compounds include:
- Polymyxins
- Tripro-peptins
- Plusbacins
This compound’s uniqueness lies in its specific targeting of lipid II and its calcium-dependent complex formation, which sets it apart from other cyclic lipopeptide antibiotics .
Properties
CAS No. |
87551-98-2 |
---|---|
Molecular Formula |
C49H79N11O19 |
Molecular Weight |
1126.2 g/mol |
IUPAC Name |
2-[16-[carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52) |
InChI Key |
WSCOCOSDPASNLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |
Canonical SMILES |
CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |
Synonyms |
BMY 28117 BMY-28117 empedopeptin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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